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molecular formula C7H6INO3 B8703139 N,2-dihydroxy-4-iodobenzamide CAS No. 65427-16-9

N,2-dihydroxy-4-iodobenzamide

Cat. No. B8703139
M. Wt: 279.03 g/mol
InChI Key: UFDJAYVJXNLDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313162B1

Procedure details

23.3 g (84 mmol) of methyl 2-hydroxy-4-iodobenzoate and 360 ml of sodium hydroxide solution (1 N) are introduced into a three-necked flask under a stream of nitrogen. 8 g (113 mmol) of hydroxylamine hydrochloride are added and the mixture is stirred at room temperature for two hours. The reaction medium is adjusted to pH 7-8 with concentrated hydrochloric acid and the solid is filtered off. The solid is dissolved in ethyl acetate and washed with water, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The residue is triturated from heptane, filtered and dried. 17.6 g (71.5%) of the expected product are collected, with a melting point of 195-6° C.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([I:12])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].Cl.[NH2:14][OH:15].Cl>[OH-].[Na+]>[OH:15][NH:14][C:4](=[O:5])[C:3]1[CH:8]=[CH:9][C:10]([I:12])=[CH:11][C:2]=1[OH:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
360 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated from heptane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
17.6 g (71.5%) of the expected product are collected, with a melting point of 195-6° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ONC(C1=C(C=C(C=C1)I)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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